molecular formula C3H9N3O2S B12805109 Guanidine thioglycolate CAS No. 84371-00-6

Guanidine thioglycolate

Cat. No.: B12805109
CAS No.: 84371-00-6
M. Wt: 151.19 g/mol
InChI Key: OJDNFXUNDNXMPS-UHFFFAOYSA-N
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Description

Guanidine thioglycolate is a chemical compound widely used in various applications, particularly in the cosmetic industry for hair treatments. It is known for its ability to break disulfide bonds in hair, making it a key ingredient in hair straightening and perming products. The compound is a derivative of guanidine and thioglycolic acid, combining the properties of both to achieve its desired effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Guanidine thioglycolate can be synthesized through the reaction of guanidine with thioglycolic acid. The reaction typically involves mixing guanidine carbonate with thioglycolic acid under controlled conditions to form the desired product. The reaction is usually carried out in an aqueous medium at a temperature range of 20-30°C.

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves continuous monitoring of pH, temperature, and reactant concentrations to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Guanidine thioglycolate primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: this compound reacts with alkyl halides to form substituted guanidine derivatives. These reactions typically occur in the presence of a base such as sodium hydroxide.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide, leading to the formation of disulfide bonds.

    Reduction Reactions: Reduction of this compound can be achieved using reducing agents like sodium borohydride, resulting in the cleavage of disulfide bonds.

Major Products Formed:

  • Substituted guanidine derivatives
  • Disulfide compounds
  • Reduced thioglycolate derivatives

Scientific Research Applications

Chemistry: Guanidine thioglycolate is used as a reagent in organic synthesis for the preparation of various guanidine derivatives. Its ability to break and form disulfide bonds makes it valuable in studying redox reactions and protein folding.

Biology: In biological research, this compound is employed to study the effects of disulfide bond disruption in proteins. It is also used in the preparation of hair samples for microscopic analysis.

Medicine: The compound has potential applications in medicine, particularly in the development of treatments for conditions involving abnormal disulfide bond formation. Research is ongoing to explore its use in drug delivery systems and therapeutic formulations.

Industry: this compound is extensively used in the cosmetic industry for hair treatments. Its ability to alter hair structure by breaking disulfide bonds makes it a key ingredient in hair straightening and perming products.

Mechanism of Action

Guanidine thioglycolate exerts its effects by breaking the disulfide bonds in keratin, the primary protein in hair. The thioglycolate moiety attacks the sulfur atoms in the disulfide bonds, leading to their cleavage. This process results in the reduction of cystine to cysteine, allowing the hair to be reshaped. The guanidine component helps stabilize the compound and enhances its reactivity.

Comparison with Similar Compounds

    Thioglycolic Acid: Used in similar applications but lacks the stabilizing effect of guanidine.

    Ammonium Thioglycolate: Another common hair treatment compound with similar properties but different reactivity and stability.

    Sodium Thioglycolate: Used in depilatory products and has similar disulfide bond-breaking capabilities.

Uniqueness: Guanidine thioglycolate stands out due to its enhanced stability and reactivity compared to other thioglycolate derivatives. The presence of the guanidine group not only stabilizes the compound but also improves its efficacy in breaking disulfide bonds, making it a preferred choice in hair treatment formulations.

Properties

CAS No.

84371-00-6

Molecular Formula

C3H9N3O2S

Molecular Weight

151.19 g/mol

IUPAC Name

guanidine;2-sulfanylacetic acid

InChI

InChI=1S/C2H4O2S.CH5N3/c3-2(4)1-5;2-1(3)4/h5H,1H2,(H,3,4);(H5,2,3,4)

InChI Key

OJDNFXUNDNXMPS-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)S.C(=N)(N)N

Origin of Product

United States

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